molecular formula C5H7Br B009166 1-Bromo-2-methylbicyclo[1.1.0]butane CAS No. 101391-45-1

1-Bromo-2-methylbicyclo[1.1.0]butane

Cat. No.: B009166
CAS No.: 101391-45-1
M. Wt: 147.01 g/mol
InChI Key: DQCDJUYRKLRESB-UHFFFAOYSA-N
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Description

Bicyclo[110]butane, 1-bromo-2-methyl-(9CI) is a highly strained bicyclic compound with the molecular formula C5H7Br It is characterized by its unique structure, which consists of a four-membered ring with a bromine atom and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) typically involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to yield the desired compound . Another method involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, resulting in the formation of radical cations that can undergo cycloaddition reactions .

Industrial Production Methods

Industrial production methods for Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) include methyl lithium, tert-butyl lithium, and photoredox catalysts. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.0]butane derivatives, while cycloaddition reactions can produce complex cyclic structures.

Mechanism of Action

The mechanism of action of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) involves the reactivity of its strained bicyclic ring. The strain in the ring system makes it highly reactive towards nucleophiles, radicals, and electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is unique due to its specific substitution pattern, which includes a bromine atom and a methyl group. This substitution pattern imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

101391-45-1

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-2-methylbicyclo[1.1.0]butane

InChI

InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3

InChI Key

DQCDJUYRKLRESB-UHFFFAOYSA-N

SMILES

CC1C2C1(C2)Br

Canonical SMILES

CC1C2C1(C2)Br

Synonyms

Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI)

Origin of Product

United States

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